molecular formula C11H21NO3 B599485 tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 181269-70-5

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B599485
CAS No.: 181269-70-5
M. Wt: 215.293
InChI Key: PSDMSGJMWVMEMV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 1290191-83-1) is a high-value piperidine derivative designed for advanced pharmaceutical research and development. This compound, with a molecular formula of C11H21NO3 and a molecular weight of 215.29 g/mol, serves as a critical chiral building block in organic synthesis . The specific stereochemistry of the (3S,4R) isomer makes it particularly valuable for constructing complex molecules with defined spatial configurations, which is essential in the development of novel active pharmaceutical ingredients (APIs) and other bioactive compounds . As a protected piperidine scaffold, it allows researchers to perform further synthetic modifications at the hydroxy and methyl-substituted positions while the tert-butyloxycarbonyl (Boc) group safeguards the amine functionality . This versatility is crucial in medicinal chemistry for exploring structure-activity relationships and optimizing drug candidate properties. The compound requires careful handling and storage; it should be kept sealed in a dry environment at room temperature to maintain stability and purity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679979
Record name tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181269-70-5
Record name 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181269-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role as an intermediate in synthesizing various pharmaceuticals and its effects on neurological disorders. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H21NO3. Its structure features a tert-butyl group attached to a piperidine ring, which is crucial for its biological activity. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate enzyme activity, leading to alterations in cellular processes. Specifically, it may influence pathways related to neuroprotection and anti-inflammatory responses.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity. In vitro studies demonstrated that the compound could inhibit Aβ aggregation and reduce neuronal cell death by modulating inflammatory responses in astrocytes .

Table 1: Neuroprotective Effects Against Aβ Toxicity

StudyIC50 (nM)Mechanism
Inhibition of β-secretase15.4Reduces Aβ aggregation
Cytokine modulationN/ADecreases TNF-α production

2. Antitumor Activity

The compound has also been investigated for its potential antitumor effects. It has shown promise as an inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. By inhibiting these enzymes, the compound may help prevent tumor cell proliferation and invasion .

Table 2: Antitumor Activity

Target EnzymeEffectReference
Class I PI3-KinaseInhibition of tumor growth
Akt signaling pathwayModulation leading to reduced cell survival

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Study on Jak3 Inhibition : A derivative was synthesized that demonstrated significant inhibition of Jak3, a protein tyrosine kinase involved in signaling pathways critical for cell proliferation and survival .
  • Benzoylpiperidine Fragment : Research highlighted the importance of the benzoylpiperidine fragment, showcasing its role in developing potent inhibitors with antiproliferative activity against various cancer cell lines .

Comparison with Similar Compounds

Functional Group Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Formula MW (g/mol) Key Functional Groups Key Properties
tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate 4-OH, 3-Me C₁₁H₂₁NO₃ 215.29 Hydroxyl, methyl High stereochemical specificity; moderate solubility in polar solvents
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) C₁₃H₂₅NO₃ 243.34 Hydroxypropyl Increased hydrophilicity; potential for enhanced bioavailability
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate 3-oxo, 4-Me C₁₁H₁₉NO₃ 213.27 Ketone, methyl Reactive ketone group; suitable for nucleophilic additions
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 4-NH₂, 3-OH C₁₁H₂₂N₂O₃ 230.30 Amino, hydroxyl Enhanced hydrogen bonding; higher basicity
tert-Butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'-carboxylate 4-CF₃, bipyridine C₁₆H₁₈F₃NO₂ 329.32 Trifluoromethyl, unsaturated ring Lipophilic; improved metabolic stability
tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate 4-carbamoyl, 3-methoxyimino, 4-Me C₁₄H₂₄N₂O₄ 284.35 Carbamoyl, methoxyimino Tautomerism potential; multiple hydrogen-bonding sites

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Use full chemical protective suits and P95/P1 respirators for minor exposures; upgrade to OV/AG/P99 respirators for higher-risk scenarios .
  • Store in dry, ventilated areas away from heat/ignition sources, using airtight containers to prevent moisture ingress .
  • In case of skin contact, rinse immediately with water for 15 minutes and consult medical professionals .

Q. How can synthesis of this compound be optimized for higher yield?

  • Methodological Answer :

  • Employ multi-step synthesis with thiocyanate intermediates and tert-butyl carbamate, optimizing solvent polarity (e.g., DMF or THF) and catalytic conditions (e.g., Pd/C for hydrogenation) .
  • Monitor reaction progress via TLC/HPLC to isolate intermediates and reduce side-product formation .

Q. What analytical techniques validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Use 1H/13C NMR to confirm regiochemistry of the piperidine ring and hydroxyl/methyl groups.
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
  • For crystalline samples, X-ray diffraction with SHELX software refines structural parameters and detects crystallographic anomalies .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural elucidation?

  • Methodological Answer :

  • Apply SHELXL refinement to adjust thermal parameters and occupancy factors, especially for disordered tert-butyl groups .
  • Cross-validate with DFT computational models to predict bond angles/lengths and compare with experimental data .

Q. What strategies assess the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • Conduct kinetic studies in buffered solutions (pH 3–11) to monitor hydrolysis of the tert-butyl carbamate group via UV-Vis spectroscopy .
  • Use LC-MS to identify degradation products, such as free piperidine derivatives, under acidic/basic conditions .

Q. How can computational tools predict the environmental fate of this compound?

  • Methodological Answer :

  • Input physicochemical properties (e.g., logP, water solubility) into EPI Suite or ECOSAR to estimate biodegradation half-life and aquatic toxicity .
  • Simulate soil mobility using QSAR models based on molecular polar surface area and hydrogen-bonding capacity .

Contradictions and Data Gaps

Q. How should researchers address limited toxicity data for this compound?

  • Methodological Answer :

  • Perform Ames tests (OECD 471) to screen for mutagenicity and acute toxicity assays (OECD 423) in rodent models .
  • Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize experimental endpoints .

Q. What experimental approaches resolve stability inconsistencies in long-term storage studies?

  • Methodological Answer :

  • Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC purity checks .
  • Analyze degradation pathways via FT-IR to detect oxidation of the hydroxyl group or carbamate cleavage .

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